methanone](/img/structure/B14797870.png)
[(Cyclohexylideneamino)oxy](2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone O-2-nitrobenzoyl oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. Cyclohexanone O-2-nitrobenzoyl oxime is derived from cyclohexanone and 2-nitrobenzoyl chloride, making it a significant compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone O-2-nitrobenzoyl oxime can be synthesized through a multi-step process involving the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of cyclohexanone oxime, a precursor to cyclohexanone O-2-nitrobenzoyl oxime, often involves the ammoximation of cyclohexanone using hydrogen peroxide and ammonia in the presence of a titanium silicate catalyst (TS-1). This method is favored due to its high selectivity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone O-2-nitrobenzoyl oxime undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically an amine derivative.
Reduction: The major product is an amine.
Substitution: The products depend on the nucleophile used but can include various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone O-2-nitrobenzoyl oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone O-2-nitrobenzoyl oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone oxime: A precursor to cyclohexanone O-2-nitrobenzoyl oxime, used in the production of Nylon-6.
2-Nitrobenzoyl chloride: A reagent used in the synthesis of various nitrobenzoyl derivatives.
Cyclohexanone: A key intermediate in the production of caprolactam and other industrial chemicals.
Uniqueness
Cyclohexanone O-2-nitrobenzoyl oxime is unique due to its combination of the cyclohexanone and 2-nitrobenzoyl moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(cyclohexylideneamino) 2-nitrobenzoate |
InChI |
InChI=1S/C13H14N2O4/c16-13(19-14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h4-5,8-9H,1-3,6-7H2 |
Clave InChI |
HBYJKVLYOUMDBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NOC(=O)C2=CC=CC=C2[N+](=O)[O-])CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


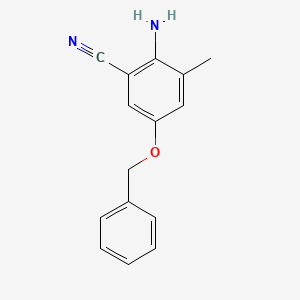
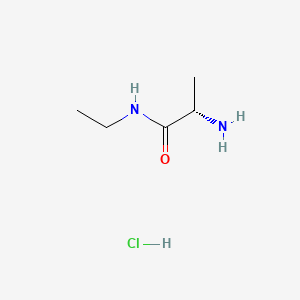
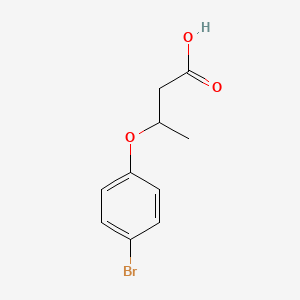
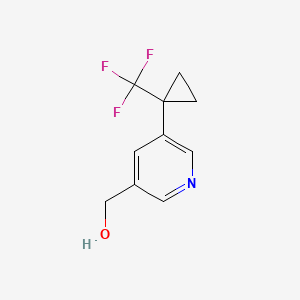
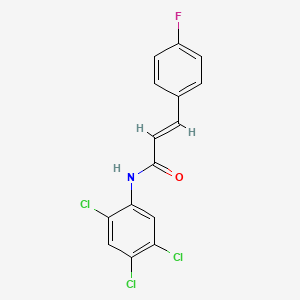
![N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
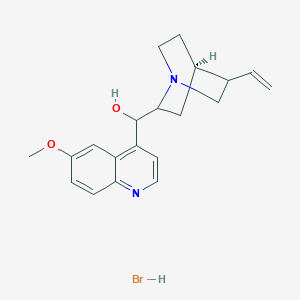
![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
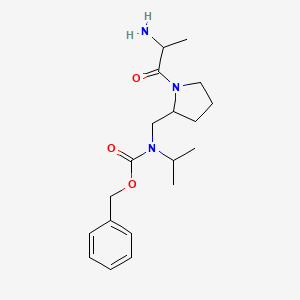
![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)
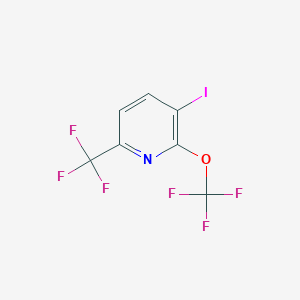
![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
